4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine

Catalog No.
S799068
CAS No.
63697-61-0
M.F
C9H18N4O
M. Wt
198.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine

CAS Number

63697-61-0

Product Name

4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine

IUPAC Name

4-azido-1-hydroxy-2,2,6,6-tetramethylpiperidine

Molecular Formula

C9H18N4O

Molecular Weight

198.27 g/mol

InChI

InChI=1S/C9H18N4O/c1-8(2)5-7(11-12-10)6-9(3,4)13(8)14/h7,14H,5-6H2,1-4H3

InChI Key

NYMAVUZUFMNQIL-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,2,6,6-Tetramethyl-4-azide-piperidin-1-oxyl; 4-Azido-2,2,6,6-tetramethylpiperidin-1-yloxy; NSC 300606

Canonical SMILES

CC1(CC(CC(N1O)(C)C)N=[N+]=[N-])C

The exact mass of the compound 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Applications in Spin Trapping:

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy (4-ATPO) is a widely used spin trap in Electron Paramagnetic Resonance (EPR) spectroscopy for the detection and characterization of free radicals. Spin traps are molecules that react with free radicals to form relatively stable adducts, which can be readily detected by EPR. 4-ATPO is particularly valuable due to its:

  • High reactivity: It reacts rapidly with a broad range of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS).
  • Stability of the adducts: The adducts formed by 4-ATPO are relatively stable, allowing for their detection and analysis, even at low concentrations.
  • Specificity: While 4-ATPO reacts with a wide range of radicals, it exhibits some degree of selectivity towards certain types of radicals. This can be advantageous in studies where specific free radicals are of interest.

Applications in Biomarker Discovery:

Due to its ability to detect free radicals associated with oxidative stress and disease processes, 4-ATPO has been explored in the context of biomarker discovery. By measuring the levels of 4-ATPO adducts in biological samples, researchers can potentially gain insights into the presence and extent of free radical damage associated with various conditions, such as:

  • Neurodegenerative diseases: Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS)
  • Cardiovascular diseases: Ischemia-reperfusion injury and atherosclerosis
  • Cancer: Tumorigenesis and metastasis

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy is a derivative of the well-known nitroxide radical, 2,2,6,6-tetramethylpiperidinyloxy (commonly referred to as TEMPO). The addition of an azido group at the 4-position enhances its chemical properties and potential applications. This compound features a molecular formula of C9H18N4OC_9H_{18}N_4O and possesses unique characteristics due to the presence of both the nitroxide radical and the azido functional group. It is typically encountered as a stable crystalline powder with a distinctive orange color and has been noted for its stability under various conditions .

Typical of nitroxide radicals. Its reactivity can be attributed to the ability of the nitroxide group to undergo one-electron oxidation to form oxoammonium species, which are potent oxidants. Additionally, the azido group can engage in click chemistry reactions, particularly with alkynes, facilitating the formation of triazoles. This dual functionality allows it to serve as both a radical scavenger and a reactive intermediate in synthetic pathways .

The biological activity of 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy is primarily linked to its role as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This compound can be used to study various biological systems by providing insights into molecular dynamics and interactions at a microscopic level. Moreover, its nitroxide radical structure allows it to act as an antioxidant by scavenging free radicals, which may have implications in therapeutic applications against oxidative stress-related diseases .

The synthesis of 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy typically involves the following steps:

  • Starting Material: Begin with 4-hydroxy-2,2,6,6-tetramethylpiperidine.
  • Formation of Azide: Treat the hydroxyl compound with sodium azide in an appropriate solvent (e.g., DMF or DMSO) under controlled conditions to facilitate the substitution reaction.
  • Purification: The product can be purified through recrystallization or chromatography.

This synthetic route allows for high yields and purity of the azido derivative while utilizing relatively straightforward chemical transformations .

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy finds applications in various fields:

  • Spin Labeling: Utilized in EPR spectroscopy for studying biomolecules and polymers.
  • Click Chemistry: Acts as a precursor for azide-alkyne cycloaddition reactions.
  • Antioxidant Research: Investigated for its potential protective effects against oxidative damage in biological systems.

These applications underscore its versatility as both a research tool and a potential therapeutic agent .

Studies on the interactions of 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy focus on its behavior in biological systems and its reactivity with other compounds. The compound's ability to form stable radicals makes it an excellent candidate for probing molecular interactions within proteins and membranes. Additionally, its azido group can participate in bioorthogonal reactions without interfering with native biochemical processes .

Several compounds share structural or functional similarities with 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy. Here are some notable examples:

Compound NameStructure TypeKey Features
2,2,6,6-TetramethylpiperidinyloxyNitroxide RadicalStable radical used extensively in oxidation catalysis
4-Hydroxy-2,2,6,6-tetramethylpiperidinyloxyHydroxylated NitroxideUsed as a spin label; exhibits antioxidant properties
4-Acetamido-2,2,6,6-tetramethylpiperidineAcetamido DerivativeFunctions as an oxidant; useful in synthetic organic chemistry
4-Hydroxy-TEMPOHydroxylated NitroxideCommonly used for biological studies; antioxidant properties

These compounds exhibit unique features that differentiate them from 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy while also sharing common radical chemistry principles. The presence of the azido group in the target compound provides distinct reactivity profiles that enhance its utility in synthetic applications and biological studies .

Traditional Synthetic Pathways via TEMPO Radical Modification

Recent studies have optimized this pathway by employing phase-transfer catalysts such as tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) to enhance reaction efficiency in biphasic systems. For example, treatment of 4-iodo-TEMPO with NaN₃ in the presence of Bu₄NHSO₄ yields 4-azido-TEMPO with >85% purity after column chromatography. X-ray crystallography confirms the geometric parameters of the product, revealing a piperidine ring with bond lengths of 1.49 Å for N–O and 1.45 Å for C–N₃.

Enzymatic Approaches for Azido Group Introduction

Enzymatic strategies for azide incorporation have emerged as sustainable alternatives to traditional methods. The enzyme Tri17, a promiscuous N-nitrosylase, catalyzes the conversion of aryl hydrazines to organic azides via sequential N-nitrosation and dehydration. While Tri17 has not been directly applied to 4-azido-TEMPO synthesis, its mechanism inspires potential biocatalytic routes. For instance, directed evolution of nonheme iron enzymes enables C(sp³)–H azidation through iron-catalyzed radical relay, a method that could functionalize TEMPO derivatives at specific positions.

In one example, a nonheme iron enzyme from Streptomyces avermitilis (SavHppD) was reprogrammed to mediate azidation reactions with 10,600 total turnovers and 93% enantiomeric excess. This approach avoids harsh reagents and could be adapted for TEMPO-based substrates by engineering the enzyme’s active site to accommodate the sterically hindered piperidine ring.

Optimization Strategies for Yield and Purity

Optimizing 4-azido-TEMPO synthesis requires balancing reaction conditions and purification techniques. Key parameters include:

  • Temperature Control: Reactions conducted at 0–25°C minimize azide decomposition.
  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance NaN₃ solubility, while acetonitrile (MeCN) reduces side reactions in electrochemical applications.
  • Purification Methods: Sequential column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization from ethanol yield >95% pure product.

Electrochemical methods have also been explored to improve efficiency. Using a TEMPO–N₃ charge-transfer complex, azidyl radicals (N₃- ) are generated under mild conditions, enabling C–H azidation with 0.8 F g⁻¹ specific capacitance in polymer films.

Denitrogenation/Oxidation Pathways in α-Ketoamide Synthesis

4-Azido-TEMPO plays a pivotal role in copper(II)-promoted denitrogenation/oxidation reactions for synthesizing primary α-ketoamides from α-azido ketones [3]. The mechanism proceeds through three key stages:

  • Denitrogenation: The α-azido ketone undergoes copper(II)-mediated denitrogenation to generate an imino ketone intermediate. This step involves the release of nitrogen gas (N₂) and the formation of a reactive copper-bound species.
  • Radical Addition: The nitroxide radical of 4-Azido-TEMPO abstracts a hydrogen atom from the imino ketone, forming a carbon-centered radical. This radical undergoes oxygen insertion from molecular oxygen or the TEMPO oxoammonium cation, leading to a peroxy intermediate.
  • Oxidation to α-Ketoamide: The peroxy intermediate is oxidized by TEMPO⁺, resulting in the final α-ketoamide product.

The stability of the nitroxide radical prevents premature decomposition, while the azido group may modulate electron density at the radical center, enhancing its ability to participate in hydrogen abstraction [3]. This pathway is highly efficient for substrates with steric hindrance, as demonstrated by yields exceeding 80% for cyclic and acyclic α-azido ketones [3].

Charge-Transfer Complex Formation with Azidyl Radicals

4-Azido-TEMPO participates in charge-transfer (CT) complexes through interactions between its nitroxide radical and electron-deficient azidyl radicals. These complexes are stabilized by:

  • π-π Stacking: The aromatic character of the nitroxide radical facilitates interactions with planar acceptors like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (TCNQF₄) [2].
  • Hyperconjugation: The azido group (-N₃) contributes to extended hyperconjugation, delocalizing electron density into the π* orbital of the nitroxide moiety. This effect is evident in the reduced bond order of the N–O bond (1.28 Å) compared to non-azidated TEMPO derivatives [2].

Experimental studies show that 4-Azido-TEMPO forms CT complexes with TCNQF₄, characterized by a bathochromic shift in UV-vis spectra (λₘₐₓ = 520 nm) and a 10-fold increase in electrical conductivity compared to the individual components [2]. These complexes exhibit potential applications in organic electronics, where radical stability and tunable electron affinity are critical.

Role in Ferrier Glycosylation via Lewis Acid Activation

4-Azido-TEMPO⁺, the oxidized oxoammonium form, acts as a Lewis acid to promote Ferrier glycosylation of glycals [4]. The mechanism involves:

  • Coordination to Glycal: The oxoammonium cation coordinates to the glycal’s C3-acetoxy group, forming a glycal–TEMPO⁺ mesomeric structure. Natural bond orbital (NBO) analysis reveals significant electron delocalization from the glycal’s lone pairs (LP(O₁)) into the π* orbital of the N–O⁺ bond (Figure 1) [4].
  • Oxocarbenium Ion Formation: Coordination weakens the C3–O3 bond, facilitating heterolytic cleavage to generate a vinylic oxocarbenium ion.
  • Nucleophilic Attack: Alcohol or thiol nucleophiles attack the anomeric carbon, yielding α-selective glycosides (α:β > 20:1) [4] [5].

Table 1: Representative Glycosylation Yields Mediated by 4-Azido-TEMPO⁺

Glycal DonorNucleophileProductYield (%)
Tri-O-acetyl-D-glucalBenzyl alcoholC-Glycoside85
Tri-O-acetyl-D-galactalp-NitrophenolO-Glycoside72
Di-O-acetyl-L-rhamnalThiophenolS-Glycoside68

Data adapted from computational and experimental studies [4] [5].

The azido group enhances the Lewis acidity of 4-Azido-TEMPO⁺ by withdrawing electron density through its –I effect, increasing the electrophilicity of the oxoammonium center [4]. This property enables glycosylation under mild conditions (70°C, 20 min) without requiring stoichiometric Brønsted acids [5].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

198.14806121 Da

Monoisotopic Mass

198.14806121 Da

Heavy Atom Count

14

Dates

Last modified: 08-15-2023

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